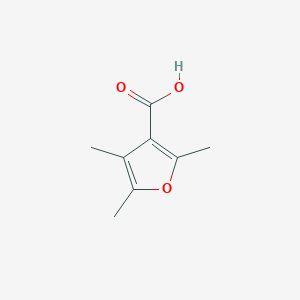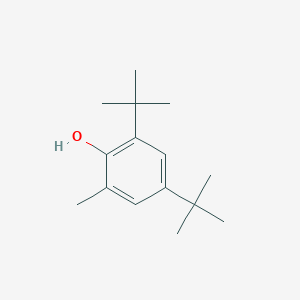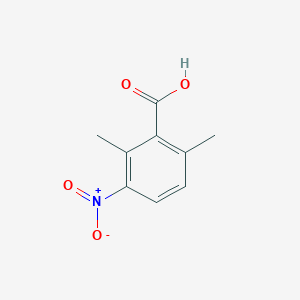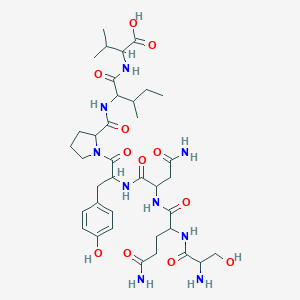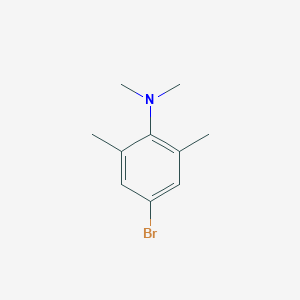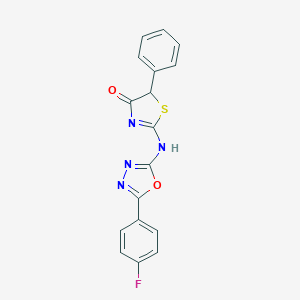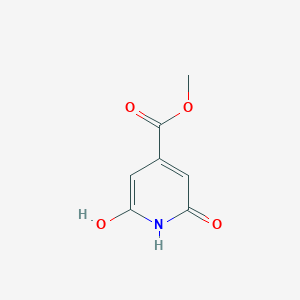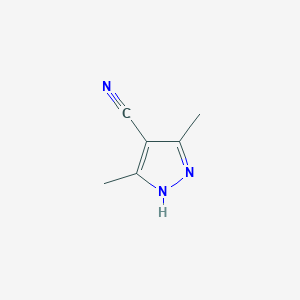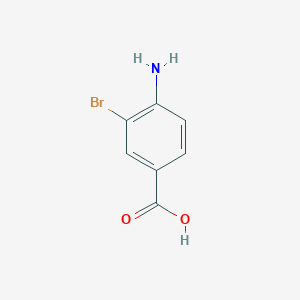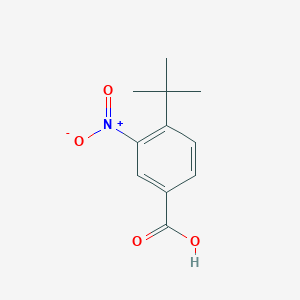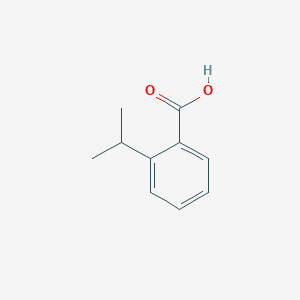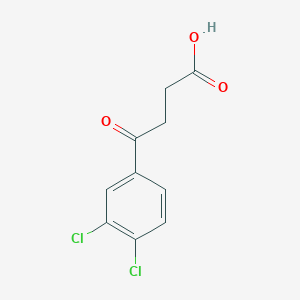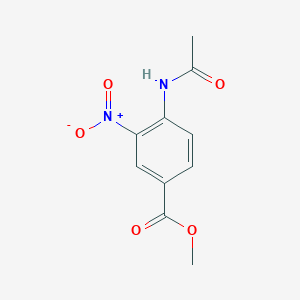
Methyl 4-(acetylamino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetylamino)-3-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has various applications in the field of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Methyl 4-(acetylamino)-3-nitrobenzoate has various applications in scientific research. It is widely used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It is also used as a starting material in the synthesis of other chemical compounds. In addition, Methyl 4-(acetylamino)-3-nitrobenzoate is used as a fluorescent probe to detect the presence of proteins and enzymes.
Mécanisme D'action
The mechanism of action of Methyl 4-(acetylamino)-3-nitrobenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the biosynthesis of prostaglandins, Methyl 4-(acetylamino)-3-nitrobenzoate may have anti-inflammatory and analgesic effects.
Effets Biochimiques Et Physiologiques
Methyl 4-(acetylamino)-3-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of certain cancer cells and to have antifungal activity. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 4-(acetylamino)-3-nitrobenzoate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-(acetylamino)-3-nitrobenzoate is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. In addition, it has been shown to have various biochemical and physiological effects, making it a useful tool in scientific research.
However, there are also some limitations associated with the use of Methyl 4-(acetylamino)-3-nitrobenzoate. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not well understood, and further research is needed to fully understand its effects.
Orientations Futures
There are many future directions for the use of Methyl 4-(acetylamino)-3-nitrobenzoate in scientific research. One area of interest is the development of new synthetic methods for the preparation of Methyl 4-(acetylamino)-3-nitrobenzoate and its derivatives. Another area of interest is the investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of inflammatory and pain-related conditions.
Conclusion:
In conclusion, Methyl 4-(acetylamino)-3-nitrobenzoate is a versatile chemical compound that has various applications in scientific research. It is widely used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a fluorescent probe to detect the presence of proteins and enzymes. It has been shown to have anti-inflammatory and analgesic effects, as well as antifungal and anticancer activity. However, further research is needed to fully understand its mechanism of action and its potential use as a therapeutic agent.
Propriétés
Numéro CAS |
6313-39-9 |
|---|---|
Nom du produit |
Methyl 4-(acetylamino)-3-nitrobenzoate |
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
methyl 4-acetamido-3-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-8-4-3-7(10(14)17-2)5-9(8)12(15)16/h3-5H,1-2H3,(H,11,13) |
Clé InChI |
LOLJRBYFAVSFOA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Autres numéros CAS |
6313-39-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
